molecular formula C20H23N5 B6055534 2-(3-{1-[2-(1-methyl-2-pyrrolidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyrazine

2-(3-{1-[2-(1-methyl-2-pyrrolidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyrazine

Cat. No. B6055534
M. Wt: 333.4 g/mol
InChI Key: QJUXLNTZRZUOOT-UHFFFAOYSA-N
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Description

2-(3-{1-[2-(1-methyl-2-pyrrolidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyrazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazine derivative that has been synthesized using various methods and has shown promising results in scientific studies.

Mechanism of Action

The mechanism of action of 2-(3-{1-[2-(1-methyl-2-pyrrolidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyrazine is not yet fully understood. However, it has been proposed that this compound may act by binding to specific receptors or enzymes in biological systems, leading to the modulation of various biochemical and physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-{1-[2-(1-methyl-2-pyrrolidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyrazine has various biochemical and physiological effects. It has been shown to exhibit antioxidant activity and has been studied for its potential use as an anti-inflammatory agent. Additionally, this compound has been shown to have potential neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-{1-[2-(1-methyl-2-pyrrolidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyrazine in lab experiments include its easy synthesis and potential applications in various fields. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 2-(3-{1-[2-(1-methyl-2-pyrrolidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyrazine. These include further studies to understand its mechanism of action, potential applications in the field of organic electronics, and its use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand its potential use as an anti-inflammatory and neuroprotective agent in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(3-{1-[2-(1-methyl-2-pyrrolidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyrazine has been achieved using different methods, including the reaction of 2,3-diaminopyrazine with 3-(2-bromoethyl)-1H-pyrazole followed by reaction with 3-bromoaniline. Another method involves the reaction of 2,3-diaminopyrazine with 3-(2-bromoethyl)-1H-pyrazole followed by reaction with 3-chloroaniline. These methods have resulted in the successful synthesis of the target compound.

Scientific Research Applications

The 2-(3-{1-[2-(1-methyl-2-pyrrolidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyrazine compound has been studied for its potential applications in various scientific fields. It has shown potential in the field of organic electronics and has been used as a building block for the synthesis of organic semiconductors. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

2-[3-[1-[2-(1-methylpyrrolidin-2-yl)ethyl]pyrazol-3-yl]phenyl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5/c1-24-11-3-6-18(24)7-12-25-13-8-19(23-25)16-4-2-5-17(14-16)20-15-21-9-10-22-20/h2,4-5,8-10,13-15,18H,3,6-7,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUXLNTZRZUOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCN2C=CC(=N2)C3=CC(=CC=C3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[1-[2-(1-Methylpyrrolidin-2-yl)ethyl]pyrazol-3-yl]phenyl]pyrazine

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